![molecular formula C13H16Cl2N2O3 B12074641 Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)

Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

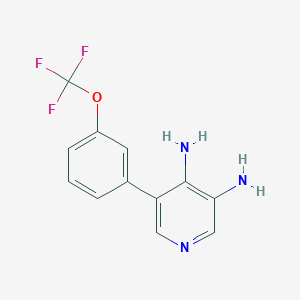

2-(クロロメチル)-1-(2-メトキシエチル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸メチル塩酸塩は、ベンゾイミダゾールコアを含む独特の構造を持つ複雑な有機化合物です。

準備方法

合成経路と反応条件

2-(クロロメチル)-1-(2-メトキシエチル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸メチル塩酸塩の合成は、通常、容易に入手可能な前駆体から開始し、複数のステップを必要とします。主なステップには以下が含まれます。

ベンゾイミダゾールコアの形成: 通常、o-フェニレンジアミンと適切なカルボン酸誘導体を縮合させることで達成されます。

クロロメチル基の導入: このステップは、ベンゾイミダゾール環のクロロメチル化を伴い、通常はクロロメチルメチルエーテルまたは類似の試薬を使用します。

メトキシエチル基の付加: これはアルキル化反応によって行うことができ、ベンゾイミダゾール誘導体を塩基性条件下で2-メトキシエチルハライドで処理します。

エステル化: 最終ステップは、カルボン酸基のエステル化を行い、メチルエステルを形成します。

工業生産方法

この化合物の工業生産には、収率と純度を向上させるために上記の合成経路を最適化することが含まれる場合があります。これには、触媒の使用、制御された反応条件、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。

化学反応の分析

反応の種類

2-(クロロメチル)-1-(2-メトキシエチル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸メチル塩酸塩は、さまざまな化学反応を起こすことができます。これには以下が含まれます。

置換反応: クロロメチル基は求核置換反応に参加することができ、さまざまな誘導体の形成につながります。

酸化と還元: ベンゾイミダゾールコアは酸化と還元反応を起こし、その電子特性を変化させる可能性があります。

加水分解: エステル基は、酸性または塩基性条件下で加水分解して対応するカルボン酸を生じます。

一般的な試薬と条件

求核置換: アミン、チオール、アルコールなどの求核試薬が一般的な試薬です。

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

加水分解: 加水分解反応には、酸性または塩基性水溶液を使用します。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、求核置換は、さまざまな置換ベンゾイミダゾール誘導体を生成する可能性がありますが、加水分解は対応するカルボン酸を生成します。

科学的研究の応用

2-(クロロメチル)-1-(2-メトキシエチル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸メチル塩酸塩は、科学研究においていくつかの用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。

生物学: この化合物の誘導体は、抗菌作用や抗がん作用を含む潜在的な生物活性について研究されています。

医学: 医薬品の中間体としての可能性、および創薬における役割を探求する研究が進行中です。

産業: 特定の特性を持つ特殊化学品や材料の製造に使用されます。

作用機序

2-(クロロメチル)-1-(2-メトキシエチル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸メチル塩酸塩の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。クロロメチル基は、タンパク質の求核部位と共有結合を形成することができ、その機能を変化させる可能性があります。ベンゾイミダゾールコアは、さまざまな生物学的経路と相互作用し、細胞プロセスに影響を与える可能性があります。

類似の化合物との比較

類似の化合物

- 2-クロロメチル-3,4-ジメトキシピリジン塩酸塩

- 2-クロロメチル-4-メトキシ-3,5-ジメチルピリジン塩酸塩

比較

類似の化合物と比較して、2-(クロロメチル)-1-(2-メトキシエチル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸メチル塩酸塩は、その特定の置換パターンと、クロロメチル基とメトキシエチル基の両方を含むことによってユニークです。このユニークな構造は、化学的および生物学的特性に明確な違いを与え、研究および産業用途にとって価値のある化合物となっています。

類似化合物との比較

Similar Compounds

- 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

Comparison

Compared to similar compounds, Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both chloromethyl and methoxyethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

特性

分子式 |

C13H16Cl2N2O3 |

|---|---|

分子量 |

319.18 g/mol |

IUPAC名 |

methyl 2-(chloromethyl)-3-(2-methoxyethyl)benzimidazole-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H15ClN2O3.ClH/c1-18-6-5-16-11-7-9(13(17)19-2)3-4-10(11)15-12(16)8-14;/h3-4,7H,5-6,8H2,1-2H3;1H |

InChIキー |

WZSLHFLUNJMFSS-UHFFFAOYSA-N |

正規SMILES |

COCCN1C2=C(C=CC(=C2)C(=O)OC)N=C1CCl.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12074561.png)

![N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)

![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)